molecular formula C15H16F3NO4S B11503169 Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester

Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester

Cat. No.: B11503169
M. Wt: 363.4 g/mol
InChI Key: ADVOWEPMPNAUFR-UHFFFAOYSA-N
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Description

METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE is a complex organic compound characterized by the presence of a benzenesulfonyl group, a trifluoromethyl group, and a tetrahydropyridine ring. This compound is of significant interest in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the trifluoromethylation of carbon-centered radical intermediates, which is a crucial step in the synthesis of compounds containing trifluoromethyl groups . The reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The benzenesulfonyl group can participate in various binding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE is unique due to the combination of its structural features, which confer distinct reactivity and potential applications in various fields. The presence of both benzenesulfonyl and trifluoromethyl groups makes it a versatile compound for synthetic and industrial applications.

Properties

Molecular Formula

C15H16F3NO4S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)-4-methyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate

InChI

InChI=1S/C15H16F3NO4S/c1-11-8-9-19(24(21,22)12-6-4-3-5-7-12)14(10-11,13(20)23-2)15(16,17)18/h3-8H,9-10H2,1-2H3

InChI Key

ADVOWEPMPNAUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(C(C1)(C(=O)OC)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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